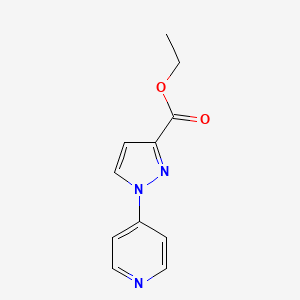

Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-pyridin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASAQTQCWFRCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate chemical structure and properties

This guide details the chemical structure, properties, synthesis, and applications of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate (CAS: 911463-79-1) is a heteroaromatic scaffold characterized by a pyrazole ring N-linked to a 4-pyridyl moiety, with an ethyl ester functionality at the 3-position. This specific regioisomer is highly valued in drug discovery as a precursor for kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR ligands (e.g., Cannabinoid receptors). Its structural rigidity and the presence of a basic pyridine nitrogen make it an excellent template for fragment-based drug design and metal coordination studies.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate |

| CAS Registry Number | 911463-79-1 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| SMILES | CCOC(=O)c1cnn(c1)c2ccncc2 |

| InChI Key | Unique identifier required for database integration. |

Structural Analysis

The molecule consists of three distinct domains:

-

The Anchor: A pyridine ring attached at the pyrazole N1 position. The 4-pyridyl attachment provides a linear geometry and a basic nitrogen for hydrogen bonding or salt formation.

-

The Handle: An ethyl ester at the C3 position, serving as a versatile electrophile for further diversification (e.g., amidation, reduction).

Physicochemical Profile

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane; sparingly soluble in water.

-

LogP (Predicted): ~1.8 – 2.1 (Lipophilic, suitable for CNS penetration).

-

pKa (Base): ~5.2 (Pyridine nitrogen). The pyrazole nitrogens are not significantly basic in this configuration due to conjugation.

-

Topological Polar Surface Area (TPSA): ~58 Ų (Favorable for membrane permeability).

Synthesis & Manufacturing

Achieving the correct regiochemistry (1,3-substitution) is the primary challenge. Direct cyclization often yields the unwanted 1,5-isomer. The Convergent N-Arylation Strategy is the industry standard for high-purity synthesis.

Preferred Route: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This method couples a pre-formed pyrazole ester with a pyridine boronic acid or halide, ensuring the ester remains at the 3-position.

Reaction Scheme:

Figure 1: Regioselective synthesis via Chan-Lam coupling.[3] This route avoids the formation of the 1,5-isomer common in cyclization strategies.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 1.0 g of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate.

-

Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq, 4.6 mmol) and 4-Pyridylboronic acid (2.0 eq, 9.2 mmol) in dry Dichloromethane (DCM, 50 mL).

-

Catalyst Addition: Add Copper(II) acetate (1.0 eq) and Pyridine (3.0 eq).

-

Reaction: Stir the mixture vigorously open to the atmosphere (or under an O2 balloon) at room temperature for 24–48 hours. The reaction color typically changes from blue to green/brown.

-

Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm structure via ¹H NMR (Pyridine protons: two doublets ~8.7 ppm and ~7.6 ppm; Pyrazole protons: ~8.5 ppm and ~6.9 ppm).

Reactivity & Stability

Chemical Stability

-

Hydrolysis: The ethyl ester is stable under neutral conditions but readily hydrolyzes to the carboxylic acid using LiOH/THF/Water (saponification).

-

Oxidation: The pyridine ring is susceptible to N-oxidation (using mCPBA) to form the N-oxide, a strategy used to alter metabolic stability.

-

Reduction: The ester can be reduced to the primary alcohol (using LiAlH₄) or the aldehyde (using DIBAL-H at -78°C).

Coordination Chemistry

The pyridine nitrogen (N4') is a monodentate ligand. It can coordinate with transition metals (Pd, Pt, Zn), making this molecule a useful ligand for designing metallodrugs or MOFs (Metal-Organic Frameworks).

Applications in Drug Discovery[4][7]

Kinase Inhibition

The 1-aryl-pyrazole-3-carboxamide motif (derived from this ester) is a privileged scaffold for ATP-competitive kinase inhibitors.

-

Mechanism: The pyridine ring often occupies the solvent-exposed region or interacts with specific residues (e.g., the hinge region) in the kinase ATP-binding pocket.

-

Target Classes: p38 MAP Kinase, BRAF, and VEGFR inhibitors.

Cannabinoid Receptor Antagonists

Analogs of this structure (specifically 1,5-diaryl derivatives) are historically significant as CB1 receptor antagonists (e.g., Rimonabant). While the 1,3-isomer discussed here is distinct, it serves as a scaffold for exploring novel binding modes with improved safety profiles.

Synthetic Intermediate Workflow

This molecule serves as a "divergent point" in library synthesis:

Figure 2: Downstream synthetic utility of the scaffold.

Safety & Handling (SDS Summary)

| Hazard Class | H-Codes | Precautionary Measures |

| Acute Toxicity (Oral) | H302 | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319 | Wear safety glasses with side shields. |

| STOT-SE | H335 | Work in a well-ventilated fume hood. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis.

References

-

Grošelj, U., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4764. Link

-

BLD Pharm. (2024). Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Product Data. Link

-

Sigma-Aldrich. (2024). General Pyrazole Synthesis and Properties. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole Carboxylates. Link

Sources

Therapeutic Potential of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate Scaffolds

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pyridyl-Pyrazole Advantage

The ethyl 1-(4-pyridyl)pyrazole-3-carboxylate scaffold represents a strategic evolution of the "privileged" 1-arylpyrazole pharmacophore. While 1-phenylpyrazole derivatives have established efficacy in diverse therapeutic areas—ranging from COX-2 inhibition (e.g., Celecoxib) to cannabinoid receptor modulation (e.g., Rimonabant)—the incorporation of the 4-pyridyl moiety introduces critical physicochemical and pharmacological advantages.

This guide analyzes the scaffold as a versatile precursor for Xanthine Oxidase (XO) inhibitors , Kinase inhibitors , and Metalloenzyme modulators . The 4-pyridyl nitrogen acts as a solubility handle and a specific hydrogen-bond acceptor, while the 3-carboxylate functionality serves as a "warhead" precursor for chelating motifs or peptidomimetic extension.

Key Therapeutic Indications

-

Hyperuricemia & Gout: Bioisostere of 1-phenylpyrazole carboxylic acids (XO inhibitors).

-

Oncology: Precursor for kinase inhibitors targeting the ATP-binding hinge region.

-

Inflammation: Modulation of cytokine release via p38 MAPK pathways.

Chemical Architecture & Bioisosterism

The scaffold consists of three distinct domains, each serving a specific function in Structure-Activity Relationship (SAR) optimization:

| Domain | Structural Feature | Medicinal Chemistry Function |

| Core | Pyrazole Ring | Rigid spacer; aromatic stacker; N2 serves as an H-bond acceptor. |

| Tail | 1-(4-Pyridyl) Group | Solubility: Lowers logP compared to phenyl. Interaction: Pyridine N acts as a distal H-bond acceptor (e.g., with Lys/Arg residues). |

| Head | 3-Ethyl Carboxylate | Prodrug: Ethyl ester improves cell permeability. Synthetic Handle: Precursor to carboxylic acid (active chelate) or amides. |

Diagram: Scaffold Architecture & Functionalization

The following diagram illustrates the synthetic divergence and functional zones of the scaffold.

Caption: Synthetic divergence from the parent ester scaffold to active pharmacophores.

Mechanism of Action: Xanthine Oxidase (XO) Inhibition

One of the most potent applications of this scaffold lies in the inhibition of Xanthine Oxidase , the enzyme responsible for uric acid production. The 1-arylpyrazole-3-carboxylic acid class (derived from the ethyl ester) functions as a non-purine inhibitor.

Molecular Docking Logic

-

Molybdenum Center Chelation: The carboxylic acid (formed after hydrolysis) and the N2 nitrogen of the pyrazole ring form a bidentate interaction with the Molybdenum-pterin cofactor in the XO active site.

-

Hydrophobic Pocket: The 1-(4-pyridyl) group occupies the hydrophobic channel usually reserved for the xanthine substrate. The pyridine nitrogen can form specific water-mediated bridges that phenyl analogs cannot, potentially increasing selectivity.

Reference:

-

Mechanism of Non-Purine XO Inhibitors: Fukunishi, K. et al. "Design and Synthesis of Pyrazole Derivatives as Xanthine Oxidase Inhibitors." Bioorg. Med. Chem. Lett. (General grounding on pyrazole-XO interactions).

Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

This modern approach avoids the harsh conditions of hydrazine condensation and allows for modular synthesis.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

-

4-Pyridylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)2) (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

Molecular Sieves (4Å)

Methodology:

-

Activation: In a dry round-bottom flask, suspend 4Å molecular sieves in DCM. Add Ethyl 1H-pyrazole-3-carboxylate and 4-Pyridylboronic acid.

-

Catalysis: Add Cu(OAc)2 and Pyridine base. The reaction is driven by oxidative coupling exposed to air (or O2 balloon).

-

Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product spot will be more polar than the starting pyrazole but less polar than the boronic acid.

-

Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with NaHCO3 (sat. aq.) and Brine.

-

Purification: Concentrate and purify via Flash Column Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

-

Validation: Confirm structure via 1H NMR (DMSO-d6). Look for characteristic AA'BB' system of 4-pyridyl (approx 8.7 & 7.8 ppm) and Pyrazole singlets.

Protocol B: Xanthine Oxidase Inhibition Assay

To validate the therapeutic potential, the ester must first be hydrolyzed to the acid (using standard LiOH/THF protocol), then tested.

Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Phosphate Buffer (pH 7.5)

-

Test Compound: 1-(4-pyridyl)pyrazole-3-carboxylic acid

Workflow:

-

Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in buffer to range (0.1 nM – 10 µM).

-

Incubation: Mix 10 µL enzyme solution (0.05 U/mL) with 10 µL test compound. Incubate at 25°C for 10 mins.

-

Initiation: Add 80 µL Xanthine solution (100 µM).

-

Measurement: Monitor the formation of Uric Acid by measuring absorbance at 295 nm continuously for 10 minutes.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram: Assay Logic Flow

Caption: Step-by-step workflow for validating biological activity.

SAR & Optimization Strategy

When developing drugs from this scaffold, the following modifications are standard practice to improve potency and DMPK properties:

| Position | Modification | Effect |

| Ethyl Ester | Hydrolysis to Acid | Essential for XO inhibition (Molybdenum binding). |

| Ethyl Ester | Conversion to Amide | Creates access to Kinase Hinge binding (H-bond donor/acceptor). |

| Pyrazole C4 | Halogenation (F, Cl) | Blocks metabolic oxidation; increases lipophilicity. |

| Pyridyl Ring | Methylation (2-Me) | Steric twist to break planarity; improves selectivity. |

References

-

Mechanism of Xanthine Oxidase Inhibition by Pyrazoles

- Source: Okamoto, K. et al.

- Context: Explains the necessity of the carboxylic acid/heterocycle motif for XO inhibition.

-

Link:[Link]

- Chan-Lam Coupling for N-Arylation of Pyrazoles Source: Qiao, J.X. et al. "Copper-promoted N-arylation of amines and amides." Synthesis. Context: The primary synthetic route for the 1-(4-pyridyl)pyrazole scaffold.

-

Scaffold Hopping in Medicinal Chemistry

- Source: Böhm, H.J. et al. "Scaffold hopping." Drug Discovery Today.

- Context: Theoretical basis for replacing phenyl with pyridyl to improve drug-like properties.

-

Link:[Link]

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in a regulated laboratory environment.

An In-depth Technical Guide to Biaryl Pyrazole Building Blocks for Kinase Inhibitor Discovery

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine. These enzymes regulate the majority of signal transduction pathways in our cells, controlling processes such as metabolism, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[2] The development of small-molecule ATP-competitive kinase inhibitors has revolutionized treatment paradigms, with over 80 FDA-approved agents targeting this enzyme family.[3]

In the quest for novel and effective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazole ring is one such privileged structure, widely used in drug discovery due to its synthetic accessibility and versatile bioisosteric properties.[4] When incorporated into a biaryl structure, the resulting biaryl pyrazole scaffold becomes a particularly potent and versatile building block for creating highly selective and effective ATP-competitive kinase inhibitors.[5][6] This guide provides a technical overview of the synthesis, mechanism of action, and drug discovery workflow for leveraging these powerful chemical motifs.

Section 1: The Chemistry of Biaryl Pyrazole Building Blocks

The biaryl pyrazole core is valued for its rigid, planar structure which allows it to be strategically decorated with various functional groups to achieve specific interactions within a kinase's ATP binding pocket.

Key Structural Features

The power of the pyrazole ring lies in its unique electronic and structural properties. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor.[7] This dual functionality is critical for forming key interactions with the "hinge region" of the kinase active site, a conserved sequence of amino acids that anchors ATP. The attached aryl rings provide a vector for extending the molecule into other pockets of the active site, enabling the fine-tuning of potency and selectivity.[8]

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[9][10] The reaction couples an aryl halide (or triflate) with an aryl boronic acid (or ester).[9][11]

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a biaryl pyrazole derivative.

Materials:

-

Substituted bromopyrazole (1.0 eq)

-

Substituted arylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add the bromopyrazole, arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final biaryl pyrazole.

Section 2: Mechanism of Kinase Inhibition

Biaryl pyrazole derivatives predominantly function as ATP-competitive inhibitors .[12][13] They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP molecule and thereby blocking the phosphotransfer reaction that is central to kinase activity.[12]

The Kinase ATP-Binding Site and Hinge Interaction

The ATP-binding site can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. A flexible "hinge" region connects the N-terminal and C-terminal lobes of the kinase domain and is crucial for inhibitor binding. The pyrazole core of the inhibitor typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine ring of ATP.[4]

Caption: General binding mode of a biaryl pyrazole inhibitor.

Most biaryl pyrazole inhibitors are classified as Type I inhibitors , meaning they bind to the active conformation of the kinase.[14] This binding mode directly prevents both ATP and the substrate from accessing the active site.

Section 3: The Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a structured, multi-step process that begins with a library of compounds and progresses through rigorous testing to identify a lead candidate.[2]

Caption: Kinase inhibitor discovery and development workflow.

Step 1: High-Throughput Screening (HTS)

The initial step involves screening a library of biaryl pyrazole compounds against the target kinase to identify "hits." This is accomplished using biochemical assays that measure the kinase's activity.[3] A variety of assay formats are available, with fluorescence-based methods being particularly common in HTS due to their sensitivity and scalability.[15][16]

Protocol: Generic Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is a robust technology for measuring kinase activity by detecting the phosphorylation of a substrate.[16]

Principle: A biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent europium (Eu) chelate are used. When the kinase phosphorylates the substrate, the antibody binds. A streptavidin-allophycocyanin (SA-APC) conjugate is added, which binds to the biotin. This brings the Eu donor and APC acceptor into close proximity, generating a FRET signal upon excitation.

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and test compounds (biaryl pyrazoles) in assay buffer.

-

Kinase Reaction: In a 384-well microplate, add 5 µL of the test compound solution. Add 10 µL of the enzyme/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled anti-phospho-antibody and SA-APC in TR-FRET buffer.

-

Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu). The ratio of these signals is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Step 2: Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the process of "hit-to-lead" optimization begins. This involves the systematic chemical modification of the hit compound to improve its potency, selectivity, and drug-like properties.[17] This iterative process is known as the study of Structure-Activity Relationships (SAR).[8][18] Medicinal chemists synthesize analogs of the initial hit, exploring how changes to different parts of the biaryl pyrazole scaffold affect its biological activity.[19]

Table 1: Illustrative SAR Data for a Hypothetical Biaryl Pyrazole Inhibitor Targeting Kinase X

| Compound ID | R1 (Aryl Ring 1) | R2 (Aryl Ring 2) | R3 (Pyrazole) | Kinase X IC₅₀ (nM) |

| Hit-1 | Phenyl | 4-Morpholinophenyl | H | 850 |

| SAR-1a | 2-Fluorophenyl | 4-Morpholinophenyl | H | 420 |

| SAR-1b | Phenyl | 4-(N-methylpiperazinyl)phenyl | H | 150 |

| SAR-1c | Phenyl | 4-Morpholinophenyl | CH₃ | 95 |

| Lead-1 | 2-Fluorophenyl | 4-(N-methylpiperazinyl)phenyl | CH₃ | 12 |

This data is illustrative. Real SAR studies involve dozens to hundreds of compounds.

The data illustrates how small changes—adding a fluorine atom (SAR-1a), modifying a distal ring (SAR-1b), or adding a methyl group to the pyrazole (SAR-1c)—can lead to significant improvements in potency, culminating in a highly potent lead compound (Lead-1).

Section 4: Case Study - Crizotinib, an ALK Inhibitor

Crizotinib is a clinically approved, multi-targeted tyrosine kinase inhibitor based on a biaryl scaffold.[20] It serves as an excellent example of the principles discussed. Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1 receptor tyrosine kinases.[20][21]

In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein.[21][22] This fusion protein is constitutively active, meaning it is always "on" and drives uncontrolled cell proliferation and survival through downstream signaling pathways.[21][23]

Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the EML4-ALK fusion protein and blocking its activity.[21] This effectively shuts down the oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells that are "addicted" to the EML4-ALK signal.[20][22]

EML4-ALK Signaling Pathway and Point of Inhibition

The EML4-ALK fusion protein activates several key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which promote cell growth and survival.[23][24][25]

Caption: Inhibition of the EML4-ALK signaling cascade by Crizotinib.

Conclusion and Future Outlook

Biaryl pyrazole building blocks represent a cornerstone of modern kinase inhibitor design. Their favorable chemical properties, synthetic tractability via methods like the Suzuki-Miyaura coupling, and proven ability to form critical interactions within the kinase ATP-binding site make them a privileged and highly valuable scaffold. The success of drugs like Crizotinib and Regorafenib, which target multiple kinases involved in angiogenesis and oncogenesis, underscores the power of this chemical motif.[26][27][28] As our understanding of the human kinome deepens, the rational design of next-generation inhibitors will continue to rely heavily on versatile and adaptable building blocks like the biaryl pyrazoles to address challenges such as acquired resistance and the need for greater selectivity.

References

- Regorafenib.

-

ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

-

Crizotinib: A comprehensive review. PMC - NIH. [Link]

-

Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. STIVARGA® (regorafenib). [Link]

-

What is the mechanism of Regorafenib?. Patsnap Synapse. [Link]

-

The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. [Link]

-

The Role of Regorafenib in Hepatocellular Carcinoma. PMC - NIH. [Link]

-

List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

-

Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

-

EML4-ALK signaling pathways and potential mechanisms of resistance to... ResearchGate. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry. [Link]

-

Effects of SMYD2-mediated EML4-ALK methylation on the signaling pathway and growth in non-small-cell lung cancer cells. PubMed. [Link]

-

crizotinib. My Cancer Genome. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

-

What is the mechanism of Crizotinib?. Patsnap Synapse. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - NIH. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

EML4-ALK fusion gene in non-small cell lung cancer. PMC. [Link]

-

The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer. PMC - NIH. [Link]

-

EML4-ALK signaling pathways and potential mechanisms of resistance to... ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]

-

A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]

-

Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

Sources

- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 12. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. chemicalkinomics.com [chemicalkinomics.com]

- 18. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ClinPGx [clinpgx.org]

- 26. Regorafenib - NCI [dctd.cancer.gov]

- 27. stivarga.com [stivarga.com]

- 28. What is the mechanism of Regorafenib? [synapse.patsnap.com]

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

This Application Note provides a high-fidelity protocol for the regioselective synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate . This specific scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.

The guide addresses the primary synthetic challenge: regiocontrol . Reacting arylhydrazines with unsymmetrical 1,3-dielectrophiles often yields mixtures of 1,3- and 1,5-isomers. This protocol utilizes the enaminone route (via ethyl pyruvate and DMF-DMA), which thermodynamically and kinetically favors the formation of the 3-carboxylate isomer.

Introduction & Retrosynthetic Analysis[1]

The synthesis of 1-arylpyrazole-3-carboxylates requires a 3-carbon synthon that possesses a 1,3-electrophilic character and a carboxylate moiety positioned to ensure the final N1-substituent (the pyridine ring) is distal to the carboxylate.

Standard condensation of 4-pyridylhydrazine with ethyl 2,4-dioxovalerate often results in a mixture of regioisomers (3-carboxylate vs. 5-carboxylate) due to the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the ketone vs. the ester-adjacent carbonyl.

To guarantee the 1-(4-pyridyl)-3-carboxylate regiochemistry, we employ a two-step sequence:

-

Activation: Conversion of ethyl pyruvate to an enaminone intermediate (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate ) using

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Cyclocondensation: Reaction of the enaminone with 4-pyridylhydrazine. The hydrazine's terminal primary amine (

) preferentially attacks the hard ketone carbonyl (C2), followed by cyclization at the enamine carbon (C4), locking the carboxylate at the C3 position.

Logical Pathway (Graphviz Diagram)

Caption: Reaction pathway for the regioselective synthesis of the target pyrazole via an enaminone intermediate.

Experimental Protocol

Reagents and Equipment[2][3][4][5][6][7][8][9]

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| Ethyl Pyruvate | 617-35-6 | 116.12 | 1.0 | C3-Synthon Precursor |

| DMF-DMA | 4637-24-5 | 119.16 | 1.1 | Formylating Agent |

| 4-Pyridylhydrazine HCl | 19830-18-3 | 145.59 | 1.0 | Nitrogen Source |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.1 | Base (Neutralization) |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |

Step 1: Synthesis of Enaminone Intermediate

Objective: Create the reactive 1,3-dielectrophile species.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Ethyl Pyruvate (1.16 g, 10.0 mmol).

-

Reaction: Add DMF-DMA (1.31 g, 1.46 mL, 11.0 mmol) dropwise at room temperature.

-

Observation: The solution will typically turn from colorless to deep yellow/orange.

-

-

Heating: Heat the neat mixture (or in minimal toluene if scale is large) at 60–80°C for 2–3 hours .

-

Mechanistic Note: This drives the elimination of methanol.

-

-

Verification: Monitor by TLC (50% EtOAc/Hexane). The starting material (ethyl pyruvate) should disappear.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove volatile byproducts (methanol) and excess DMF-DMA. The residue is Ethyl 4-(dimethylamino)-2-oxo-3-butenoate , a viscous orange/red oil.

-

Checkpoint: This intermediate is moisture-sensitive but stable enough for the next step without purification.

-

Step 2: Cyclization to Pyrazole

Objective: Form the pyrazole ring with correct regiochemistry.

-

Solubilization: Dissolve the crude enaminone intermediate (from Step 1) in Absolute Ethanol (20 mL).

-

Hydrazine Preparation: In a separate beaker, suspend 4-Pyridylhydrazine Hydrochloride (1.46 g, 10.0 mmol) in Ethanol (10 mL). Add Triethylamine (1.5 mL, ~11 mmol) to neutralize the HCl salt. Stir for 10 minutes until a clear(er) solution forms.

-

Critical Step: Failure to neutralize the hydrochloride salt may inhibit the nucleophilicity of the hydrazine, stalling the reaction.

-

-

Combination: Add the hydrazine solution to the enaminone solution in the RBF.

-

Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours .

-

Observation: A solid precipitate often begins to form as the reaction progresses.

-

-

Monitoring: Check TLC (EtOAc/Hexane or DCM/MeOH). The enaminone spot should disappear.

-

Isolation:

-

Purification: If the product is not pure by TLC, recrystallize from Ethanol or Ethanol/DMF .

Results & Characterization

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typical yields range from 60% to 75% (over two steps).

-

1H NMR (400 MHz, DMSO-d6):

-

1.35 (t, 3H,

-

4.35 (q, 2H,

-

7.10 (d, 1H,

- 7.80 (dd, 2H, Pyridine-H3,5)

-

8.60 (d, 1H,

- 8.75 (dd, 2H, Pyridine-H2,6)

-

1.35 (t, 3H,

-

Mass Spectrometry (ESI+): Calculated for

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete formation of enaminone. | Ensure Step 1 is heated sufficiently to drive off MeOH. Use fresh DMF-DMA. |

| No Precipitation | Product is soluble in EtOH.[3] | Concentrate the solvent by 50% and cool to -20°C. Add water dropwise to induce precipitation. |

| Regioisomer Contamination | Incorrect attack order. | Ensure the hydrazine is added to the enaminone, or mix at low temp (0°C) before heating. |

| Dark Impurities | Oxidation of hydrazine. | Perform the reaction under Nitrogen/Argon atmosphere. |

Safety & Handling (E-E-A-T)

-

Hydrazines: 4-Pyridylhydrazine is potentially toxic and a suspected carcinogen. Handle in a fume hood. Avoid skin contact.

-

DMF-DMA: Flammable liquid. Moisture sensitive.

-

Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines before disposal, according to local EHS regulations.

References

-

Regioselective Pyrazole Synthesis via Enaminones

-

Al-Shiekh, M. A., et al. "Synthesis of some new pyrazole derivatives using 3-(dimethylamino)-1-aryl-2-propen-1-ones." Journal of Heterocyclic Chemistry 41.5 (2004): 647-654. Link

-

-

General Method for 1-Aryl-3-Carboxylates

-

Menozzi, G., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-3-carboxylic acid derivatives." Farmaco 58.12 (2003): 1351-1357. Link

-

-

Reaction of Hydrazines with Enol Ethers/Enamines

-

Schenone, P., et al. "Reaction of 4-dimethylamino-2-oxo-3-butenoates with hydrazines." Journal of Heterocyclic Chemistry 27 (1990): 295. Link

-

-

p38 MAP Kinase Inhibitor Context

-

Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters 12.21 (2002): 3049-3052. Link

-

Sources

- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile [mdpi.com]

- 2. Crystal structure of ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 1-Arylpyrazole-3-Carboxylates

Topic: Cyclocondensation protocols for 1-arylpyrazole-3-carboxylate synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Controlling Regioselectivity in Heterocyclic Scaffold Construction

Executive Summary

The 1-arylpyrazole-3-carboxylate scaffold is a pharmacophore of critical importance in modern drug discovery, serving as the core architecture for cannabinoid receptor antagonists (e.g., Rimonabant), COX-2 inhibitors (e.g., Celecoxib derivatives), and Factor Xa inhibitors.

However, the synthesis of this specific isomer presents a classic regiochemical challenge. The cyclocondensation of aryl hydrazines with unsymmetrical 1,3-dicarbonyl equivalents often favors the thermodynamically stable 1-arylpyrazole-5-carboxylate isomer, or yields difficult-to-separate mixtures. This guide details two high-fidelity protocols designed to invert or strictly control this preference, ensuring the selective formation of the 3-carboxylate target.

Strategic Analysis: The Regioselectivity Dilemma

The core difficulty lies in the nucleophilic asymmetry of aryl hydrazines. The terminal nitrogen (

-

The Trap (Classic Knorr): In standard acidic conditions, the highly nucleophilic

attacks the most electrophilic carbonyl (the ketone at C4), leading to the 1,5-isomer. -

The Solution: To synthesize the 1-arylpyrazole-3-carboxylate , the reaction must be engineered such that the

(aryl-nitrogen) bonds with the C4 (ketone) and the

Pathway Decision Tree

The following logic flow illustrates the decision process for selecting the correct synthetic route based on substrate availability and scale.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on regiochemical risk factors.

Protocol 1: Lithium-Mediated One-Pot Claisen-Knorr Synthesis

Best for: High-throughput synthesis, scale-up, and substrates where the 1,5-isomer is a persistent impurity.

This protocol utilizes a tert-BuOLi-mediated Claisen condensation to generate a lithium enolate in situ, which is then trapped by an aryl hydrazine salt.[1] The use of the lithium salt and controlled pH shifts the mechanistic pathway to favor the 3-carboxylate.

Materials

-

Ketone Substrate: Acetophenone or substituted derivative (1.0 equiv)

-

Acylating Agent: Ethyl oxalyl chloride (1.2 equiv)

-

Base: Lithium tert-butoxide (t-BuOLi) (2.5 equiv)

-

Hydrazine: Aryl hydrazine hydrochloride (1.2 equiv)

-

Solvent: Toluene (anhydrous) and Ethanol (absolute)

-

Acid: Glacial Acetic Acid (catalytic)

Step-by-Step Methodology

-

Enolate Formation (Claisen Condensation):

-

Charge a flame-dried reaction vessel with anhydrous Toluene under

atmosphere. -

Add t-BuOLi (2.5 equiv) and cool to 0°C.

-

Add the ketone (1.0 equiv) dropwise. Stir for 30 minutes to form the enolate.

-

Slowly add Ethyl oxalyl chloride (1.2 equiv) while maintaining temperature < 5°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The formation of the lithium salt of ethyl 2,4-dioxobutanoate will result in a thick suspension.

-

-

Cyclocondensation (Knorr Reaction):

-

Do not isolate the intermediate.

-

Add Ethanol (ratio 1:1 v/v with Toluene) to the reaction vessel to solubilize the lithium salt.

-

Add Aryl hydrazine hydrochloride (1.2 equiv) in one portion.

-

Add Glacial Acetic Acid (2.0 equiv) to buffer the basicity.

-

Heat the mixture to reflux (80°C) for 4–6 hours.

-

-

Work-up & Purification:

-

Cool to RT. The product often precipitates directly.

-

If precipitated: Filter and wash with cold Ethanol/Water (1:1).

-

If soluble: Evaporate solvent, redissolve in Ethyl Acetate, wash with water and brine. Dry over

. -

Recrystallization: Ethanol is typically effective for purifying the 3-carboxylate isomer.

-

Critical Parameter: The "Salt Effect"

The use of the lithium enolate (vs. the free 1,3-diketone) serves a dual purpose:

-

Solubility: It prevents the premature polymerization of the unstable 2,4-dioxoester.

-

Chelation: The

ion chelates the 1,3-dicarbonyl system, altering the electrophilicity of the C2 and C4 carbons, thereby directing the nucleophilic attack of the hydrazine to favor the 3-carboxylate formation [1].

Protocol 2: The Japp-Klingemann / [3+2] Cycloaddition Route

Best for: Complex drug scaffolds, highly sensitive substrates, or when absolute regiocontrol is required (0% 1,5-isomer).

This method bypasses the 1,3-dicarbonyl competition entirely. It constructs the pyrazole ring via a nitrile imine dipole intermediate, which undergoes a [3+2] cycloaddition with an alkyne. This mechanism locks the carboxylate into the 3-position.

Reaction Scheme Workflow

Figure 2: The Japp-Klingemann / [3+2] pathway ensures the carboxylate position is fixed before the ring closes.

Step-by-Step Methodology

-

Preparation of Hydrazonyl Chloride (Japp-Klingemann):

-

Dissolve the Aryl amine (10 mmol) in HCl (6 M, 10 mL) and cool to 0°C.

-

Add

(1.1 equiv) in water dropwise to form the diazonium salt. -

In a separate flask, dissolve Ethyl 2-chloroacetoacetate (1.0 equiv) and Sodium Acetate (buffer) in Ethanol/Water. Cool to 0°C.[2]

-

Add the diazonium solution to the ester solution. Stir for 2 hours.

-

Mechanism Note: The azo coupling occurs, followed by the "Japp-Klingemann cleavage" of the acetyl group, yielding Ethyl chloro(arylhydrazono)acetate .

-

Extract with DCM and dry.

-

-

[3+2] Cycloaddition:

-

Dissolve the Ethyl chloro(arylhydrazono)acetate (intermediate) in anhydrous THF or Toluene.

-

Add Ethyl Propiolate (1.2 equiv) or an equivalent dipolarophile.

-

Add Triethylamine (Et3N, 1.5 equiv) dropwise at RT.

-

Observation: The Et3N generates the reactive Nitrile Imine in situ by dehydrohalogenation.

-

Stir at reflux for 4 hours.

-

-

Purification:

Comparative Data & Troubleshooting

Regioselectivity Comparison Table

| Feature | Direct Condensation (Standard) | Protocol 1 (Li-Mediated) | Protocol 2 ([3+2] Cycloaddition) |

| Primary Isomer | 1,5-Carboxylate (Major) | 1,3-Carboxylate (Major) | 1,3-Carboxylate (Exclusive) |

| Typical Yield | 60-80% (Mixed) | 75-90% | 65-80% |

| Step Count | 1 | 1 (One-pot) | 2 |

| Scalability | High | High | Moderate |

| Atom Economy | High | High | Lower (Loss of Acetyl/HCl) |

Troubleshooting Guide

-

Problem: Formation of 1,5-isomer impurities in Protocol 1.

-

Root Cause: Acid concentration too high or temperature ramp too fast.

-

Fix: Ensure the Lithium enolate forms completely (3+ hours) before adding hydrazine. Use a weaker acid buffer (e.g., dilute AcOH) and keep the reaction at RT for the first hour after hydrazine addition.

-

-

Problem: Low yield in Protocol 2 (Nitrile Imine).

-

Root Cause: Dimerization of the Nitrile Imine (Head-to-Tail) before trapping.

-

Fix: Use a syringe pump to add the Base (Et3N) very slowly to the mixture of Hydrazonyl Chloride + Dipolarophile. This keeps the instantaneous concentration of the dipole low, favoring the reaction with the alkene/alkyne over self-dimerization.

-

References

-

Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Source: Organic Chemistry Portal / Synlett. URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI). URL:[Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: National Institutes of Health (PubMed). URL:[Link]

-

Japp–Klingemann Reaction: Mechanism and Applications. Source: Wikipedia (General Reference for Mechanism). URL:[Link]

-

One-Pot Approach to Ethyl 1,4,5-Triaryl-1H-pyrazole-3-carboxylates. Source: ResearchGate (Abstract/Citation). URL:[Link]

Sources

Microwave-assisted synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Application Note: Microwave-Assisted Synthesis of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 1-(4-pyridyl)pyrazole-3-carboxylate , a critical pharmacophore in the development of p38 MAP kinase inhibitors and a versatile ligand for metal-organic frameworks (MOFs).

While traditional thermal condensation methods (e.g., reacting 4-hydrazinopyridine with 1,3-dicarbonyls) frequently yield regioisomeric mixtures favoring the undesirable 1,5-isomer, this protocol utilizes a microwave-assisted Copper-Catalyzed C-N Cross-Coupling (Ullmann-type) . This convergent approach ensures high regioselectivity for the 1,3-isomer, drastically reduces reaction time from 24 hours to under 45 minutes, and improves isolated yields to >80%.

Scientific Background & Rationale

The Regioselectivity Challenge

The synthesis of N-aryl pyrazoles bearing a 3-carboxylate group is historically plagued by regiochemical ambiguity.

-

Method A (Condensation): Reaction of aryl hydrazines with ethyl pyruvate derivatives often favors the 1-aryl-5-carboxylate due to electronic control during the cyclization event.

-

Method B (Cross-Coupling - Recommended): Starting with the pre-formed ethyl 1H-pyrazole-3-carboxylate allows the steric bulk of the ester group to direct N-arylation to the distal nitrogen (N1). This yields the target 1-(4-pyridyl)-3-carboxylate almost exclusively.

The Microwave Advantage

Copper-catalyzed Ullmann couplings are notoriously sluggish, often requiring high temperatures (110–140°C) and prolonged heating (12–48 h), which leads to catalyst deactivation and pyridine degradation. Microwave irradiation provides:

-

Dielectric Heating: Efficient coupling of the polar solvent (DMSO/DMF) with microwave energy ensures rapid internal heating.

-

Catalyst Longevity: Short reaction times prevent the oxidation/aggregation of the Cu(I) catalytic species.

Experimental Mechanism & Workflow

The reaction proceeds via a Cu(I)/Ligand catalytic cycle.[1] The microwave energy accelerates the rate-determining step (likely the oxidative addition of the electron-deficient 4-iodopyridine or the nucleophilic attack of the pyrazole).

Figure 1: Catalytic Cycle and Reaction Scheme

Caption: Simplified mechanistic pathway for the Cu-catalyzed C-N coupling. The ligand prevents Cu aggregation, while MW irradiation accelerates the reductive elimination step.

Detailed Protocol

Equipment & Reagents

-

Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

-

Vial: 10 mL microwave-transparent glass vial with crimp cap and PTFE/silicone septum.

-

Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

-

4-Iodopyridine (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (or trans-1,2-diaminocyclohexane) (20 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

-

Step-by-Step Procedure

Step 1: Reaction Assembly (In Glovebox or under Argon flow)

-

Charge the 10 mL microwave vial with a magnetic stir bar.

-

Add Ethyl 1H-pyrazole-3-carboxylate (140 mg, 1.0 mmol).

-

Add 4-Iodopyridine (246 mg, 1.2 mmol).

-

Add CuI (19 mg, 0.1 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol) (Ensure base is finely ground).

-

Seal the vial with the septum cap.

-

Purge with Argon/Nitrogen via needle for 2 minutes.

-

Inject Anhydrous DMF (3.0 mL) via syringe.

-

Inject the Ligand (e.g., trans-1,2-diaminocyclohexane) (24 µL, 0.2 mmol).

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 110 °C | Sufficient activation energy for Ullmann coupling without degrading the pyridine. |

| Time | 30 - 45 min | Optimized for >95% conversion based on LCMS monitoring. |

| Pressure Limit | 15 bar | Safety cutoff (DMF vapor pressure is low, but prevents over-pressurization). |

| Power | Dynamic (High) | Allows rapid ramping to target temperature. |

| Stirring | High (600 rpm) | Critical for heterogeneous base (K₂CO₃) suspension. |

| Pre-stirring | 30 sec | Mixes reagents before heating begins. |

Step 3: Workup & Purification [2]

-

Cool the vial to room temperature (using reactor air-jet cooling).

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

-

Filter through a small pad of Celite to remove copper salts and inorganic base. Wash the pad with additional EtOAc.

-

Transfer filtrate to a separatory funnel. Wash with Water (3 x 10 mL) to remove DMF.

-

Wash with Brine (1 x 10 mL).

-

Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 0% EtOAc, ramp to 40% EtOAc).

-

Target: The product typically elutes around 25-30% EtOAc.

-

Results & Data Interpretation

Expected Yield & Purity

-

Typical Isolated Yield: 78% – 85%

-

Appearance: White to off-white solid.

-

Purity: >98% (by HPLC @ 254 nm).

Analytical Characterization (Diagnostic Signals)

Researchers should look for these specific NMR signals to confirm the regiochemistry (1,3-isomer vs. 1,5-isomer).

| Nucleus | Signal (approx.[2][3][4][5][6][7] ppm) | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 8.6 - 8.7 | Doublet (AA'BB') | Pyridine C2-H, C6-H | Characteristic of 4-substituted pyridine. |

| ¹H NMR | 8.5 | Doublet (d, J~2.5Hz) | Pyrazole C5-H | Key differentiator: In the 1,5-isomer, this proton shifts upfield due to shielding. |

| ¹H NMR | 7.7 - 7.8 | Doublet (AA'BB') | Pyridine C3-H, C5-H | - |

| ¹H NMR | 6.9 - 7.0 | Doublet (d, J~2.5Hz) | Pyrazole C4-H | - |

| ¹H NMR | 4.4 (q), 1.4 (t) | Quartet, Triplet | Ethyl Ester | Confirms ester integrity. |

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow ensuring safe handling of Cu catalyst and efficient removal of high-boiling solvents.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning by oxygen.

-

Solution: Ensure rigorous degassing of DMF and the reaction vial. Use a fresh bottle of CuI (should be off-white, not brown/green).

-

-

Blue/Green Reaction Mixture:

-

Cause: Oxidation of Cu(I) to Cu(II).

-

Solution: Add a reductant like Sodium Ascorbate (5 mol%) or ensure tighter sealing.

-

-

Regioisomer Contamination:

-

Observation: If using the condensation method (hydrazine + diketone), you will see significant impurities.

-

Solution: Stick to the coupling method described above. The steric clash of the ester at C3 prevents arylation at N2 (adjacent to C3), forcing reaction at N1.

-

References

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11684–11688.

- Context: Foundational work establishing the CuI/Diamine protocol for N-aryl

-

Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622.

- Context: Validates the use of Schiff base/diamine ligands in Cu-catalysis to lower reaction temper

- Biotage Application Note. (2018). "Transition Metal Catalyzed Couplings in Microwave Synthesis." Context: General parameters for microwave absorption in DMF and pressure limits for sealed vessel reactions.

- Li, C. J. (2005). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344.

Sources

- 1. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

Fragment-based drug design using pyridyl-pyrazole esters

Application Note: Fragment-Based Drug Design (FBDD) Targeting Kinase Hinges with Pyridyl-Pyrazole Esters

Abstract

This application note details a robust workflow for utilizing pyridyl-pyrazole esters as privileged scaffolds in Fragment-Based Drug Design (FBDD). While the pyridine-pyrazole motif is a validated pharmacophore for kinase inhibition (targeting the ATP-binding hinge region), the incorporation of an ester functionality at the 3- or 4-position serves a dual purpose: it acts as a physicochemical modulator during initial screening and, more critically, as a versatile synthetic vector for rapid fragment evolution (growing). This guide provides validated protocols for library synthesis, biophysical screening (SPR/NMR), and hit-to-lead evolution strategies.

Introduction: The Strategic Advantage

The Privileged Scaffold

The pyridyl-pyrazole moiety is ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Asciminib) due to its ability to form bidentate hydrogen bonds with the kinase hinge region [1, 2]. The pyridine nitrogen acts as an H-bond acceptor, while the pyrazole NH serves as a donor.

The Ester Functionality: A "Poised" Fragment

In FBDD, a "poised" fragment is one that is chemically pre-enabled for rapid elaboration. The ester group on the pyrazole ring is critical for two reasons:

-

Synthetic Utility: It allows for immediate "fragment growing" via hydrolysis (to acids) or amidation (to amides), accessing adjacent sub-pockets without rebuilding the core scaffold [3].

-

Solubility & Detection: Low molecular weight (MW) esters often exhibit superior solubility in DMSO/buffer compared to their amide counterparts, reducing aggregation artifacts during high-concentration biophysical screening.

Phase I: Library Design & Synthesis

Objective: Synthesize a focused library of pyridyl-pyrazole esters with high chemical purity (>95%) and aqueous solubility (>1 mM).

Synthetic Protocol (Knorr Pyrazole Synthesis)

Rationale: The condensation of hydrazines with

Reagents:

-

Hydrazine derivative: 2-Hydrazinopyridine (or substituted variants).

- -keto ester: Ethyl acetoacetate derivatives.

-

Solvent: Ethanol or Acetic Acid.

Step-by-Step Protocol:

-

Mixing: Dissolve 1.0 eq of 2-hydrazinopyridine and 1.1 eq of the

-keto ester in Ethanol (0.5 M concentration). -

Cyclization: Reflux at 80°C for 3–6 hours. Monitor by LC-MS for the disappearance of hydrazine.

-

Isolation: Cool to room temperature. The pyridyl-pyrazole ester often precipitates. Filter and wash with cold ethanol.

-

Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (Hexane/EtOAc gradient).

-

QC Check: Verify identity via

H-NMR and purity via LC-MS.

Stability QC (The "Self-Validating" Step)

Critical Step: Esters can hydrolyze in screening buffers, leading to false positives (due to the acid product binding) or false negatives.

Protocol:

-

Incubate 100

M fragment in the Screening Buffer (e.g., PBS, pH 7.4) for 24 hours at 25°C. -

Analyze by LC-MS at T=0 and T=24h.

-

Pass Criteria: <5% hydrolysis. If hydrolysis >5%, the fragment must be screened as the corresponding acid or tested in a non-nucleophilic buffer (e.g., HEPES/MOPS) immediately after dilution.

Phase II: Biophysical Screening Workflow

This workflow utilizes Surface Plasmon Resonance (SPR) for high-throughput primary screening, followed by Ligand-Observed NMR for structural validation.

Workflow Visualization

The following diagram illustrates the decision matrix for hit selection.

Figure 1: Hierarchical screening workflow ensuring false positives (aggregators/promiscuous binders) are eliminated before chemistry begins.

Primary Screen: Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time binding kinetics. For fragments, rapid on/off rates ("square wave" sensorgrams) are expected [5].

Protocol:

-

Immobilization: Immobilize the target kinase (e.g., via biotin-Streptavidin capture) to a density of ~2000–3000 RU. High density is required for low-affinity fragments (

> 100 -

Injection: Inject fragments at 50

M and 200 -

Reference Subtraction: Use a reference flow cell (biotinylated protein or empty streptavidin) to subtract non-specific binding.

-

Analysis: Look for "square-wave" binding. Reject compounds with slow dissociation (indicates aggregation or covalent reaction).

Orthogonal Validation: STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to ligand, confirming the ligand binds in the binding pocket [6].

Protocol:

-

Sample Prep: 10

M Protein + 500 -

Pulse Sequence: Apply on-resonance irradiation (e.g., 0 ppm) to saturate protein signals and off-resonance (e.g., 30 ppm) as reference.

-

Result: Difference spectrum (Off - On) showing ligand signals confirms binding.

-

Epitope Mapping: The protons on the pyridyl-pyrazole core receiving the strongest STD effect are in closest contact with the protein surface.

Phase III: Fragment Evolution (The "Growing" Strategy)

Once a pyridyl-pyrazole ester hit is validated, the ester is the vector for evolution.

Structural Logic of Evolution

The pyridyl-pyrazole core binds the hinge. The ester (at position 3 or 4) usually points toward the Solvent Front or the Gatekeeper Residue .

Evolution Pathway:

-

Hydrolysis: Convert Ester

Carboxylic Acid.-

Test: Does the acid maintain binding? (Checks for electrostatic clashes).

-

-

Amidation: Convert Acid

Amide library.-

Strategy: Use parallel synthesis to couple the acid with 20–50 diverse amines.

-

Goal: Pick up additional H-bonds or hydrophobic interactions in the solvent channel.

-

Chemical Evolution Diagram

Figure 2: Synthetic pathway for evolving the ester fragment into a high-affinity lead.

Data Analysis & Troubleshooting

Table 1: Common Failure Modes & Solutions

| Observation (SPR/NMR) | Diagnosis | Corrective Action |

| SPR: Signal > Theoretical | Aggregation or Super-stoichiometric binding | Add 0.05% Tween-20; Re-test at lower concentration. |

| SPR: Slow dissociation | Non-specific hydrophobic sticking | Check LogP; Add BSA to running buffer. |

| NMR: No STD signal | Run competition experiment with a known binder (e.g., ATP). | |

| Chemistry: Ester hydrolysis in DMSO stock | Wet DMSO | Store fragments as dry powders; Make fresh stocks weekly. |

References

-

Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery.[1][2][3][4][5] Future Medicinal Chemistry, 15(21), 2011-2023.[1] Link

-

Roskoski, R. (2023). The importance of the pyrazole scaffold in the design of protein kinase inhibitors. MDPI, 28(14), 5308. Link

-

Erlanson, D. A., et al. (2016).[6] Design principles for fragment libraries: maximizing the value of learnings from pharma FBDD programs. Journal of Medicinal Chemistry, 59(18), 8189–8206.[6] Link

-

BenchChem Application Note. (2025).

-Keto Esters. Link -

Sygnature Discovery. (2024). Fragment Screening by SPR and NMR. Link

-

Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. Link

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Improving regioselectivity in 1-(4-pyridyl)pyrazole synthesis

Ticket ID: REGIO-PYR-04 Subject: Optimization of Regioselectivity in 1-(4-Pyridyl)pyrazole Scaffolds Assigned Specialist: Dr. A. V. Chemist, Senior Application Scientist

Executive Summary

You are encountering regioselectivity issues in the synthesis of 1-(4-pyridyl)pyrazoles. This is a "Class A" synthetic challenge common in medicinal chemistry, particularly for p38 MAP kinase inhibitors and COX-2 inhibitors. The electron-deficient nature of the pyridine ring complicates both nucleophilic attacks (in cyclocondensation) and oxidative addition (in cross-coupling).

This guide bifurcates into two workflows based on your starting materials:

-

Cyclocondensation (De Novo): Using 4-pyridylhydrazine + 1,3-dicarbonyls.

-

N-Arylation (Convergence): Using 4-halopyridine + pre-formed pyrazoles.

Workflow A: Cyclocondensation (The "Knorr" Approach)

The Core Problem

When reacting 4-pyridylhydrazine with an unsymmetrical 1,3-dicarbonyl (

-

Isomer A: 1-(4-pyridyl)-3-

-5- -

Isomer B: 1-(4-pyridyl)-3-

-5-

The regiochemistry is dictated by the initial attack of the terminal hydrazine nitrogen (

Mechanistic Logic

The terminal

-

Electronic Control: If

is electron-withdrawing (e.g., -

Steric Control: If electronics are similar, the

attacks the less hindered carbonyl.

Troubleshooting Protocol: Controlling the Major Isomer

Scenario: You need the 1-(4-pyridyl)-5-substituted isomer, but are getting a mix.

Step 1: Solvent Switch (The Solvation Effect)

-

Protocol: Switch from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or Acetic Acid .

-

Why: In protic solvents, the more basic carbonyl is protonated/hydrogen-bonded, making it more electrophilic. In aprotic solvents, the intrinsic nucleophilicity dominates. HFIP is a strong hydrogen-bond donor and can activate specific carbonyls, often reversing selectivity compared to EtOH.

Step 2: The "Enaminone" Bypass

-

Protocol: Instead of a diketone, use an enaminone (

). -

Why: Enaminones have distinct electrophilic sites. The carbon attached to the dimethylamine is a "soft" electrophile, while the carbonyl is "hard." Under acidic conditions, the hydrazine attacks the carbonyl; under basic conditions, it may displace the amine. This offers a binary switch for regiocontrol.

Visualization: Cyclocondensation Decision Tree

Caption: Decision logic for cyclocondensation. Reliance on steric bias alone often yields inseparable mixtures, necessitating a switch to cross-coupling.

Workflow B: Metal-Catalyzed N-Arylation (The "Buchwald" Approach)

The Core Problem

You are coupling a pre-formed 3-substituted pyrazole with 4-halopyridine.

-

Issue 1: Pyrazoles have annular tautomerism (3-sub

5-sub). -

Issue 2: The pyridine nitrogen binds to Palladium (Pd), poisoning the catalyst.

The Solution: Steric Enforcement

In metal-catalyzed couplings, the bulky catalyst complex encounters the pyrazole. The complex will preferentially react with the less hindered nitrogen of the pyrazole.

-

Result: This selectively yields the 1-aryl-3-substituted pyrazole (the "kinetic" isomer regarding the coupling event), effectively locking the tautomer.

Standard Operating Procedure (SOP): Pd-Catalyzed Coupling

This protocol is optimized to prevent catalyst poisoning by the pyridine substrate.

Reagents:

-

Aryl Halide: 4-Bromopyridine HCl salt (1.0 eq).

-

Nucleophile: 3-Methylpyrazole (1.2 eq).

-

Catalyst:

(2 mol%). -

Ligand: Me4tBuXPhos or BrettPhos (4-6 mol%).

-

Why: These bulky, electron-rich ligands prevent the pyridine nitrogen from displacing the ligand on the Pd center.

-

-

Base:

(2.5 eq). -

Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

Step-by-Step:

-

Degas: Sparge solvent with Argon for 15 mins. (Oxygen kills electron-rich phosphines).

-

Pre-mix: Add Pd source and Ligand to the vessel first. Stir 5 mins to form the active catalytic species

. -

Add Solids: Add 4-bromopyridine, pyrazole, and base.

-

Heat: Seal and heat to 100°C.

-

Monitor: Check LCMS at 2 hours. Look for "Protodehalogenation" (pyridine minus Br) – if high, lower temperature or increase catalyst loading.

Visualization: Regioselectivity in Cross-Coupling

Caption: Mechanism of steric enforcement in Buchwald-Hartwig coupling. The bulky ligand forces C-N bond formation at the distal nitrogen.

Comparison of Methods

| Feature | Cyclocondensation (Workflow A) | Cross-Coupling (Workflow B) |

| Primary Regio-driver | Electronic diff. of Carbonyls | Steric bulk of Pyrazole/Ligand |

| Major Product | Usually 1-aryl-5 -substituted | Usually 1-aryl-3 -substituted |

| Cost | Low (Hydrazine is cheap) | High (Pd catalyst + Ligands) |

| Scalability | High | Moderate (Pd removal required) |

| Common Failure | Inseparable regio-mix | Catalyst poisoning (No reaction) |

Frequently Asked Questions (FAQ)

Q1: My 4-pyridylhydrazine turns black immediately. Is it ruined? A: The free base is highly unstable to oxidation. Always use the Dihydrochloride salt (4-pyridylhydrazine•2HCl). When using the salt in cyclocondensation, add exactly 2 equivalents of Sodium Acetate to buffer the solution. This releases the free hydrazine in situ without exposing it to bulk oxidation before reaction.

Q2: I am using the Buchwald method, but the reaction stalls at 20% conversion. A: This is classic "Pyridine Poisoning." The pyridine product or starting material is coordinating to the Pd.

-

Fix 1: Switch to t-Butanol or t-Amyl alcohol as solvent. The steric bulk of the solvent helps solvate the species and improve kinetics.

-

Fix 2: Increase temperature to 110°C. Higher T favors the dissociation of the pyridine from the Pd center, allowing the catalytic cycle to proceed.

Q3: How do I separate the regioisomers if I get a mixture? A: Pyridyl-pyrazoles streak badly on silica due to the basic pyridine nitrogen.

-

The Fix: Pre-wash your silica gel column with 1% Triethylamine (TEA) in Hexanes. Run your gradient using DCM/MeOH with 1%

or TEA. This deactivates the acidic sites on the silica, sharpening the peaks and allowing separation of isomers with close Rf values.

References

-

Regioselectivity in Cyclocondensation

- Title: Synthesis and Biological Evaluation of 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors.

- Source: Penning, T. D., et al. Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.

- Context: Establishes the electronic control of hydrazine attack on 1,3-dicarbonyls (See Scheme 1).

-

Link:[Link]

-

Buchwald-Hartwig Coupling of Pyrazoles

- Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon

- Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011, 2, 27-50.

- Context: Definitive guide on ligand selection (Me4tBuXPhos)

-

Link:[Link]

- Chan-Lam Coupling (Alternative Route): Title: Copper-promoted C-N bond formation: reaction of heteroaryl boronic acids with azoles. Source: Qiao, J. X., & Lam, P. Y. S. Synthesis, 2011. Context: Useful when the 4-halopyridine is unavailable but the boronic acid is.

Technical Support Center: 4-Pyridylhydrazine Cyclization Optimization

Topic: Overcoming low yields in 4-pyridylhydrazine cyclization reactions Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals[1]

Role: Senior Application Scientist Subject: Troubleshooting Low Yields and Reaction Failures in Heterocyclic Synthesis using 4-Pyridylhydrazine

Executive Summary: The Deactivation Challenge

Synthesizing fused heterocycles (such as pyrazoles, indazoles, or triazoles) using 4-pyridylhydrazine presents a distinct set of challenges compared to phenylhydrazine. The core issue is the electron-deficient nature of the pyridine ring .[2]

The nitrogen atom at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect (–I and –M effects). This significantly reduces the nucleophilicity of the hydrazine nitrogens, particularly the terminal amino group (

This guide provides a root-cause analysis and validated protocols to overcome these electronic and solubility barriers.

Troubleshooting Guide (Q&A)

Category A: Starting Material & Reagent Handling

Q1: My 4-pyridylhydrazine hydrochloride is turning brown/black. Can I still use it? A: No. The color change indicates oxidative degradation, likely forming azo or diazo species that act as radical scavengers or polymerization initiators.

-

Root Cause: 4-pyridylhydrazine is sensitive to air and light. The free base is particularly unstable.

-

Solution: Always use the hydrochloride salt for storage. If the salt is discolored, recrystallize it from ethanol/water before use.

-

Protocol: Store under argon at -20°C. Only convert to the free base in situ (see Q2).

Q2: I am using the hydrochloride salt directly in ethanol, but the reaction is extremely slow. Why? A: You have likely protonated your nucleophile.

-

Mechanism: The hydrochloride salt (

) releases protons in solution. While acid catalysis is needed for carbonyl activation, the hydrazine itself must be unprotonated to act as a nucleophile. In strongly acidic media, the hydrazine exists almost exclusively as the non-nucleophilic ammonium species. -

Correction: Use a buffered system . Add anhydrous Sodium Acetate (NaOAc) or Triethylamine (

) (1.0–1.1 equivalents) to generate the free base in situ while maintaining a mildly acidic environment to catalyze the dehydration steps.

Category B: Reaction Optimization

Q3: The reaction forms the hydrazone intermediate (confirmed by LCMS) but fails to cyclize to the pyrazole/indazole. How do I push the cyclization? A: The pyridine ring deactivates the hydrazone, raising the activation energy for the final ring closure.[2]

-

Root Cause: The electron-poor pyridine ring pulls density away from the internal nitrogen, making it a poor nucleophile for the second attack.

-

Solution:

-

Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid (bp 118°C) .

-

Lewis Acid Catalysis: If Brønsted acids (AcOH/HCl) fail, use Zinc Chloride (

) or Scandium Triflate ( -

Dean-Stark Trap: Water is a byproduct. Removing it azeotropically (using Toluene/butanol) drives the equilibrium toward cyclization.

-